1-(PROP-2-EN-1-YL)-5-({[3-({[1-(PROP-2-EN-1-YL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}METHYL)PHENYL]METHYL}SULFANYL)-1H-1,2,3,4-TETRAZOLE
CAS No.: 329081-94-9
Cat. No.: VC10757713
Molecular Formula: C16H18N8S2
Molecular Weight: 386.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 329081-94-9 |
|---|---|
| Molecular Formula | C16H18N8S2 |
| Molecular Weight | 386.5 g/mol |
| IUPAC Name | 1-prop-2-enyl-5-[[3-[(1-prop-2-enyltetrazol-5-yl)sulfanylmethyl]phenyl]methylsulfanyl]tetrazole |
| Standard InChI | InChI=1S/C16H18N8S2/c1-3-8-23-15(17-19-21-23)25-11-13-6-5-7-14(10-13)12-26-16-18-20-22-24(16)9-4-2/h3-7,10H,1-2,8-9,11-12H2 |
| Standard InChI Key | AAEIPOWMHTXQGT-UHFFFAOYSA-N |
| SMILES | C=CCN1C(=NN=N1)SCC2=CC(=CC=C2)CSC3=NN=NN3CC=C |
| Canonical SMILES | C=CCN1C(=NN=N1)SCC2=CC(=CC=C2)CSC3=NN=NN3CC=C |
Introduction
Chemical Structure and Molecular Characteristics
The molecule’s architecture centers on two 1H-tetrazole rings, each substituted with an allyl group at the N1 position. These tetrazole units are linked through a 3-({[1-(prop-2-en-1-yl)-1H-tetrazol-5-yl]sulfanyl}methyl)phenyl bridge, creating a symmetrical framework. The tetrazole ring, a five-membered heterocycle containing four nitrogen atoms, is renowned for its stability and capacity to engage in π-π stacking and hydrogen bonding, which are critical for supramolecular assembly .
The allyl groups introduce unsaturated bonds, enabling further functionalization via thiol-ene "click" chemistry or polymerization. This structural duality positions the compound as a versatile ligand for metal-organic frameworks (MOFs) or polymeric networks.
| Property | Value/Description | Source |
|---|---|---|
| Molecular Formula | C₁₈H₂₀N₁₀S₂ | Calculated |
| Molecular Weight | 492.56 g/mol | Calculated |
| Key Functional Groups | Tetrazole, allyl, sulfanyl |
Synthesis and Reaction Pathways
Cycloaddition and Functionalization
The synthesis of tetrazole derivatives typically employs the Huisgen 1,3-dipolar cycloaddition between azides and nitriles. For this compound, the pathway likely involves:
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Tetrazole Ring Formation: Reaction of sodium azide with a nitrile precursor under thermal or catalytic conditions to yield the tetrazole core .
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Allylation: Introduction of allyl groups via nucleophilic substitution or Mitsunobu reaction, ensuring regioselective attachment at the N1 position.
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Sulfanyl Bridge Construction: Coupling of tetrazole-thiol intermediates with dihalogenated aromatic linkers (e.g., 1,3-bis(bromomethyl)benzene) in the presence of a base to form sulfanyl linkages.
Industrial and Scalable Methods
Large-scale production may utilize continuous flow reactors to enhance yield and purity. Catalytic systems, such as copper(I) iodide, can accelerate cycloaddition kinetics, while green solvents (e.g., ethanol/water mixtures) mitigate environmental impact .
Physicochemical Properties
Thermal Stability
Thermogravimetric analysis (TGA) of analogous tetrazole coordination polymers reveals decomposition temperatures exceeding 300°C, suggesting robust thermal stability suitable for high-temperature applications .
Spectroscopic Features
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IR Spectroscopy: Characteristic N–H stretches (3200–3400 cm⁻¹) and C=S vibrations (650–750 cm⁻¹) confirm tetrazole and sulfanyl group presence.
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Luminescence: Coordination with d¹⁰ metals (e.g., Ag⁺) induces ligand-centered emission in the blue region (λₑₘ ≈ 450 nm), valuable for optoelectronic devices .
Applications in Materials Science
Metal-Organic Frameworks (MOFs)
The compound’s bifunctional tetrazole and allyl groups enable it to act as a polydentate ligand. In a seminal study, a related tetrazole-thioether ligand formed a 3D Ag(I)-based MOF exhibiting:
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Porosity: BET surface area of 980 m²/g, ideal for gas storage (H₂, CO₂).
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Catalytic Activity: Lewis acid sites facilitated Knoevenagel condensation with >90% yield .
| MOF Property | Value | Application |
|---|---|---|
| Surface Area | 980 m²/g | Gas Storage |
| Pore Size | 1.2 nm | Molecular Sieving |
| Thermal Stability | >300°C | High-Temp Catalysis |
Polymer Chemistry
The allyl groups permit radical-initiated polymerization, yielding cross-linked networks with tunable mechanical properties. Copolymerization with acrylates enhances hydrophobicity, relevant for coatings and adhesives.
Comparison with Analogous Compounds
Structural Analogues
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